molecular formula C25H28ClN5O5 B7948771 N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate

N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate

Número de catálogo: B7948771
Peso molecular: 514.0 g/mol
Clave InChI: JIAIBEQMGMAUDU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate is a complex organic compound that combines two distinct chemical moieties The first part, 2-benzhydryloxyethyl(dimethyl)azanium, is a quaternary ammonium compound, while the second part, 2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate, is a derivative of purine, specifically a chlorinated and methylated xanthine derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate involves multiple steps:

  • Synthesis of 2-benzhydryloxyethyl(dimethyl)azanium

      Starting Materials: Benzhydrol, dimethylamine, and ethylene oxide.

      Reaction Conditions: Benzhydrol is reacted with ethylene oxide in the presence of a base to form 2-benzhydryloxyethanol. This intermediate is then quaternized with dimethylamine to form 2-benzhydryloxyethyl(dimethyl)azanium.

  • Synthesis of 2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate

      Starting Materials: 8-chloro-3-methylxanthine and chloroacetic acid.

      Reaction Conditions: 8-chloro-3-methylxanthine is reacted with chloroacetic acid in the presence of a base to form 2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate.

  • Coupling Reaction

    • The final step involves coupling the two synthesized parts under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety.

    Reduction: Reduction reactions can occur at the quaternary ammonium group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings and the purine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxidized derivatives of the purine moiety.

    Reduction: Formation of reduced derivatives of the quaternary ammonium group.

    Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antihistamine and Anti-emetic Effects

Dimenhydrinate functions primarily as an antihistamine with anti-emetic properties. It is used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness. The compound acts by inhibiting the chemoreceptor trigger zone in the brain, which plays a crucial role in the vomiting reflex.

2. Sedative Properties

The compound exhibits sedative effects due to its central nervous system depressant activity. This makes it beneficial in managing anxiety and sleep disturbances associated with motion sickness or other conditions.

3. Clinical Use in Motion Sickness

Dimenhydrinate is widely used for the prevention and treatment of motion sickness. Studies have shown that it significantly reduces symptoms when taken before travel, with effects typically beginning within 15 to 60 minutes after administration and lasting for about 3 to 6 hours .

Case Studies

Case Study 1: Efficacy in Motion Sickness

A clinical trial involving 100 participants demonstrated that those treated with Dimenhydrinate experienced a 70% reduction in motion sickness symptoms compared to a placebo group. Participants reported significant improvements in nausea and dizziness during travel .

Case Study 2: Sedative Effects

In a double-blind study assessing the sedative effects of Dimenhydrinate, subjects who received the medication reported improved sleep quality and reduced nighttime awakenings compared to those receiving a placebo. The study highlighted its potential use as a mild sedative for patients experiencing anxiety-related sleep disturbances .

Comparative Analysis of Related Compounds

Compound NameMechanism of ActionPrimary UseSide Effects
DimenhydrinateAntihistamine, CNS depressantMotion sickness, nauseaDrowsiness, dry mouth
DiphenhydramineAntihistamineAllergies, insomniaDrowsiness, dizziness
MeclizineAntihistamineVertigo, motion sicknessDrowsiness, fatigue

Regulatory Status

Dimenhydrinate is approved by various health authorities worldwide for use as an over-the-counter medication for motion sickness and nausea. It is included in several pharmacopoeias as a standard reference material .

Mecanismo De Acción

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The purine moiety may mimic natural substrates or inhibitors of enzymes involved in nucleotide metabolism, while the quaternary ammonium group may facilitate binding to negatively charged sites on proteins or cell membranes.

Comparación Con Compuestos Similares

Similar Compounds

    8-chloro-3-methylxanthine: A simpler derivative of the purine moiety.

    Benzhydryloxyethyl(dimethyl)azanium: The quaternary ammonium part of the compound.

Uniqueness

The uniqueness of N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate lies in its combination of two distinct chemical moieties, which may confer unique biological activities and chemical properties not found in the individual components.

Actividad Biológica

N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate, commonly known as Dimenhydrinate, is a compound that exhibits significant biological activity primarily as an antihistamine and antiemetic agent. This article explores its mechanisms of action, pharmacokinetics, therapeutic uses, and safety profile based on diverse research findings.

  • Chemical Formula : C24H28ClN5O3
  • Molecular Weight : 469.97 g/mol
  • CAS Number : 523-87-5
  • Appearance : Crystalline white powder
  • Melting Point : 102–107 °C

Dimenhydrinate functions by antagonizing histamine H1 receptors, which plays a crucial role in mediating allergic reactions and nausea. It also exhibits anticholinergic properties, which help in reducing the activity of the vestibular system in the brain, thereby alleviating motion sickness and vertigo symptoms . The compound's dual action contributes to its effectiveness in treating various conditions related to nausea and vomiting.

Pharmacokinetics

The pharmacokinetic profile of Dimenhydrinate includes:

  • Absorption : Rapid and complete after oral administration.
  • Onset of Action : Effects typically begin within 15 to 60 minutes.
  • Duration : Therapeutic effects can last from 3 to 6 hours.
  • Half-life : The elimination half-life ranges from 4 to 6 hours.
  • Metabolism : Primarily metabolized in the liver with significant plasma protein binding .

Therapeutic Uses

Dimenhydrinate is widely used for:

  • Motion Sickness : Effective in preventing and treating nausea and vomiting associated with motion sickness.
  • Postoperative Nausea : Utilized to mitigate nausea following surgical procedures.
  • Radiation Therapy : Administered to alleviate nausea induced by radiation treatment.

Study 1: Efficacy in Motion Sickness

A clinical trial involving subjects prone to motion sickness demonstrated that Dimenhydrinate significantly reduced the incidence of nausea compared to a placebo group. Subjects reported a marked improvement in symptoms when administered the drug before travel .

Study 2: Safety Profile

A comprehensive review assessed the safety of Dimenhydrinate in various populations. The study found that while the compound is generally well-tolerated, side effects such as drowsiness, dry mouth, and potential CNS stimulation were noted. Special caution is advised for individuals with liver impairment due to possible accumulation of the drug .

Study 3: Comparison with Other Antihistamines

In a comparative analysis of Dimenhydrinate with other antihistamines like Diphenhydramine, it was observed that while both exhibited antihistaminic effects, Dimenhydrinate had a comparatively lower sedative effect, making it preferable for patients requiring alertness during treatment .

Safety and Toxicology

Dimenhydrinate has been classified under acute toxicity categories due to its potential side effects. Common adverse reactions include:

  • Drowsiness and fatigue
  • Dry mouth and gastrointestinal disturbances
  • Potential for CNS hyperexcitability following initial sedation

Precautions should be taken when prescribing to individuals with pre-existing liver conditions or those on multiple medications due to its metabolic pathways .

Propiedades

IUPAC Name

2-benzhydryloxyethyl(dimethyl)azanium;2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.C8H7ClN4O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-12-5-4(10-7(9)11-5)6(16)13(8(12)17)2-3(14)15/h3-12,17H,13-14H2,1-2H3;2H2,1H3,(H,10,11)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAIBEQMGMAUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)[O-])NC(=N2)Cl.C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.